molecular formula C5H4BrN3O2 B15134161 6-bromo-3-oxo-2H-pyrazine-2-carboxamide

6-bromo-3-oxo-2H-pyrazine-2-carboxamide

Cat. No.: B15134161
M. Wt: 218.01 g/mol
InChI Key: ZGZKTWVSUGTSQM-UHFFFAOYSA-N
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Description

6-Bromo-3-oxo-2H-pyrazine-2-carboxamide is a chemical compound with the molecular formula C5H4BrN3O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-oxo-2H-pyrazine-2-carboxamide typically involves the bromination of pyrazine derivatives. One common method includes the reaction of pyrazine-2-carboxamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic substitution, resulting in the formation of the desired brominated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-oxo-2H-pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazine N-oxides, amine derivatives, and various substituted pyrazine compounds .

Scientific Research Applications

6-Bromo-3-oxo-2H-pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3-oxo-2H-pyrazine-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-oxo-2H-pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom and carbonyl group make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C5H4BrN3O2

Molecular Weight

218.01 g/mol

IUPAC Name

6-bromo-3-oxo-2H-pyrazine-2-carboxamide

InChI

InChI=1S/C5H4BrN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1,3H,(H2,7,10)

InChI Key

ZGZKTWVSUGTSQM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C(N=C1Br)C(=O)N

Origin of Product

United States

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